Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-
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Overview
Description
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- is an organic compound with the molecular formula C22H28O This compound is characterized by the presence of a methanone group attached to a 4-methoxyphenyl ring and a 2,4,6-tris(1-methylethyl)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of 4-methoxybenzoyl chloride with 2,4,6-tris(1-methylethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methoxyphenyl)phenyl-: Similar structure but lacks the 2,4,6-tris(1-methylethyl)phenyl group.
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but has a hydroxy group instead of a methoxy group.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: Contains an oxime group in addition to the methoxy and phenyl groups.
Properties
CAS No. |
76893-80-6 |
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Molecular Formula |
C23H30O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H30O2/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)23(24)17-8-10-19(25-7)11-9-17/h8-16H,1-7H3 |
InChI Key |
RFODYLGSUFVOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
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